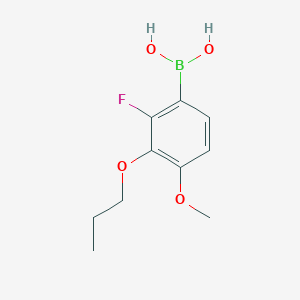

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid

Übersicht

Beschreibung

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H14BFO4 and its molecular weight is 228.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 228.0969173 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid is a boronic acid derivative that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propoxy chain, which may influence its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity or receptor function. The presence of the fluorine atom may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial activity, particularly when combined with other antibiotics to enhance efficacy through synergistic effects.

Case Studies

- Inhibition of S. aureus : A study conducted on related compounds demonstrated that certain derivatives could reduce the MIC of ciprofloxacin against S. aureus strains by up to fourfold. This suggests that this compound and its derivatives may serve as effective adjuvants in antibiotic therapy, particularly against resistant strains .

- Cell Viability Assays : In vitro assays on various human cell lines revealed that compounds similar to this compound exhibited over 50% cell viability at specific concentrations, indicating low cytotoxicity and potential for therapeutic use .

Comparative Studies

A comparative analysis of this compound with other boronic acid derivatives highlights its unique properties:

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Fluorine atom, methoxy group, propoxy chain | Low (specific strains) | High (≥50 µM) |

| 4-Methoxyphenylboronic acid | Lacks fluorine; only methoxy group | Moderate | Moderate |

| 3-(4-Methylthiophenyl)boronic acid | Thiophene structure; increased electron density | Low | Low |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including Suzuki coupling reactions. The resulting derivatives often retain or enhance biological activities compared to the parent compound. Investigations into structural modifications have indicated that subtle changes can lead to significant differences in potency and selectivity against target pathogens .

Future Directions

Ongoing research aims to explore the full potential of this compound in drug development, particularly as a scaffold for novel antimicrobial agents. Further studies are needed to elucidate its complete mechanism of action, optimize its pharmacological properties, and assess its efficacy in vivo.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most widely reported reaction for this class of compounds. The boronic acid group facilitates cross-coupling with aryl/heteroaryl halides or triflates in the presence of palladium catalysts.

Key Observations:

-

Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, often with bases like Na₂CO₃ or K₃PO₄ in biphasic solvent systems (dioxane/water) .

-

Substituent Effects :

Example Reaction:

| Starting Material | Coupling Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid | 4-Bromobenzaldehyde | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 100°C, 3h | 78% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

Oxidation to Phenols

Boronic acids are oxidized to phenols under mild conditions, a reaction useful for deprotection or functional group interconversion.

Experimental Data:

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| This compound | H₂O₂ (30%) | EtOH | 0–5°C, 3h | 92% |

Notes :

-

The reaction is quenched with Na₂S₂O₃ to remove excess peroxide .

-

The propoxy and methoxy groups remain intact under these conditions.

Demethylation of Methoxy Groups

Methoxy groups can be selectively demethylated using BBr₃ or HI, though no direct examples exist for this compound. Analogous systems show:

-

HI (aq.) in AcOH at 110°C converts methoxy to hydroxyl groups without affecting boronic acid functionality .

Alkoxy Group Modifications

The propoxy side chain can undergo nucleophilic substitution or oxidation:

-

Oxidation : TBHP (tert-butyl hydroperoxide) converts propoxy to ketones in the presence of Cu(I) catalysts .

Stability and Handling

-

Storage : Under inert atmosphere at 2–8°C to prevent protodeboronation .

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in hexanes .

Comparative Reactivity

Arylboronic acids with electron-withdrawing groups (e.g., fluoro) exhibit slower coupling kinetics but higher regioselectivity compared to electron-rich analogues .

| Substituent Pattern | Relative Coupling Rate (vs. Phenylboronic Acid) |

|---|---|

| 2-Fluoro-4-methoxy-3-propoxy | 0.65 |

| 4-Methoxy | 1.20 |

| 2-Fluoro | 0.85 |

Limitations and Challenges

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxy-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-3-6-16-10-8(15-2)5-4-7(9(10)12)11(13)14/h4-5,13-14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNBAHMHJISGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212369 | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-55-0 | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.